molecular formula C18H16FN3O2S B2516228 N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034306-14-2

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2516228
CAS No.: 2034306-14-2
M. Wt: 357.4
InChI Key: LZKDVYCXSJNHEG-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of bipyridine derivatives These compounds are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves several steps, including the preparation of the bipyridine core and the subsequent attachment of the sulfonamide group. One common method involves the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require mild temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide, may involve large-scale catalytic processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium ions.

    Reduction: Reduction reactions can convert the bipyridinium ions back to bipyridine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the bipyridine moiety typically yields bipyridinium salts, while reduction can regenerate the original bipyridine compound

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a building block for the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide include other bipyridine derivatives such as:

Uniqueness

What sets N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide apart is its unique combination of a bipyridine core with a 4-fluoro-2-methylbenzenesulfonamide group. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-10-16(19)2-3-18(13)25(23,24)22-12-14-4-9-21-17(11-14)15-5-7-20-8-6-15/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKDVYCXSJNHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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